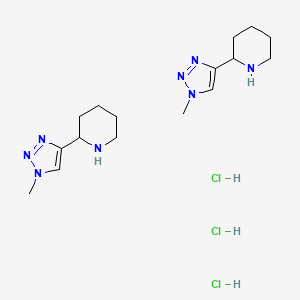
2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride is a useful research compound. Its molecular formula is C16H31Cl3N8 and its molecular weight is 441.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its antifungal properties and interactions with specific biological targets.
The synthesis of this compound typically involves the reaction of piperidine with 1-methyl-1H-triazole under controlled conditions. The compound is characterized by the presence of a triazole ring, which is known for enhancing biological activity through various mechanisms.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1538087-44-3 |
| Molecular Formula | C₇H₁₃Cl₃N₄ |
| Molecular Weight | 227.56 g/mol |
Antifungal Activity
Recent studies have demonstrated that derivatives of piperidine, including those containing triazole moieties, exhibit significant antifungal properties. For instance, research on similar compounds has shown promising results against Candida auris, a pathogen resistant to many antifungal treatments.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values ranging from 0.24 to 0.97 µg/mL against clinical isolates of C. auris .
- Mechanism of Action : The antifungal activity is believed to involve disruption of the fungal cell membrane and induction of apoptosis in fungal cells, leading to cell cycle arrest .
The biological activity of 2-(1-Methyltriazol-4-yl)piperidine is primarily attributed to its interaction with various targets within microbial cells:
- Enzyme Inhibition : The triazole group can inhibit enzymes critical for fungal growth.
- Membrane Disruption : The compound may integrate into the cell membrane, altering permeability and leading to cell death.
- Induction of Apoptosis : Studies indicate that exposure to certain concentrations can trigger apoptotic pathways in fungal cells .
Case Studies
Several case studies have explored the efficacy of piperidine-based compounds in clinical settings:
- Case Study 1 : A clinical trial involving patients with C. auris infections treated with triazole derivatives showed a marked reduction in fungal load, supporting the compound's potential as a therapeutic agent.
- Case Study 2 : Research conducted on the pharmacokinetics and safety profile of these compounds indicated a favorable toxicity profile, suggesting they could be developed into safe antifungal therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Antifungal Activity | Mechanism |
|---|---|---|
| 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid | Moderate (MIC: ~0.5 µg/mL) | Membrane disruption |
| Triazole derivatives | High (MIC: ~0.24 µg/mL) | Enzyme inhibition and apoptosis induction |
| Piperidine derivatives | Variable | Depends on substituents |
特性
IUPAC Name |
2-(1-methyltriazol-4-yl)piperidine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H14N4.3ClH/c2*1-12-6-8(10-11-12)7-4-2-3-5-9-7;;;/h2*6-7,9H,2-5H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQYUYSCKWAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2CCCCN2.CN1C=C(N=N1)C2CCCCN2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31Cl3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













